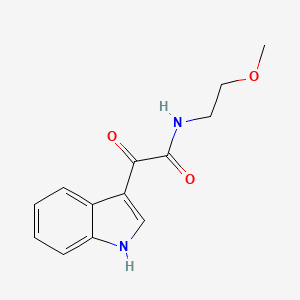![molecular formula C15H16Cl3N3 B2685765 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride CAS No. 2241144-62-5](/img/structure/B2685765.png)
1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride, typically involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives. One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method employs zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) to provide benzimidazoles in good yields .
Industrial Production Methods
Industrial production of benzimidazole derivatives often utilizes microwave-assisted synthesis, which significantly reduces reaction time and increases yield compared to conventional heating methods. The use of o-phenylenediamine dihydrochloride in microwave-assisted synthesis has been shown to produce high yields with reduced color impurities and homogeneous mixing .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions typically result in various substituted benzimidazole derivatives .
Applications De Recherche Scientifique
1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making these compounds effective in treating various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Substituted benzimidazoles: These compounds share a similar core structure but differ in the substituents attached to the benzimidazole ring.
Benzoxazoles and benzothiazoles: These compounds have a similar fused ring structure but contain oxygen or sulfur atoms instead of nitrogen in the five-membered ring.
Uniqueness
1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its pharmacological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.2ClH/c16-12-3-1-11(2-4-12)7-8-19-10-18-14-9-13(17)5-6-15(14)19;;/h1-6,9-10H,7-8,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQGKIJWGLYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2685682.png)



![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2685691.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide](/img/structure/B2685692.png)
![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/new.no-structure.jpg)


![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)

